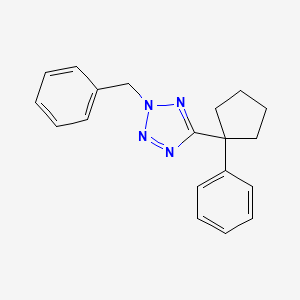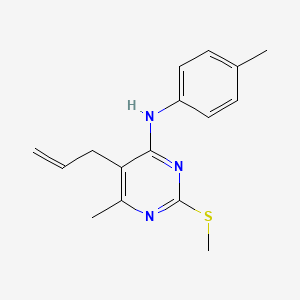![molecular formula C13H9FN4OS B5562689 4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)
4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups and rings, including a fluorobenzylidene group, an amino group, a furyl group, a 1,2,4-triazole ring, and a thiol group . These groups are known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazoles can generally be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other sulfur-containing compounds . The presence of a fluorobenzylidene group suggests that a fluorobenzaldehyde might be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the electron-donating and electron-withdrawing properties of its various functional groups. The presence of a fluorine atom, for example, could increase the compound’s electronegativity and influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino and thiol groups are nucleophilic and could participate in various reactions. The fluorobenzylidene group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could increase the compound’s electronegativity and influence its solubility .Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Researchers have synthesized and characterized biologically active 1,2,4-triazole derivatives with fluorine substitutions, focusing on their intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. The study employs techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surface analysis to understand these interactions, which are crucial for the development of new materials and drugs (Shukla et al., 2014).
Antimicrobial Activity
Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored, leading to compounds demonstrating significant antimicrobial activity. This research underscores the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Tyrosinase Inhibitory Effects
The synthesis of Schiff’s base derivatives from triazole compounds and their inhibitory effects on tyrosinase activity highlight their potential as antityrosinase agents. This is particularly relevant for medical applications such as treating hyperpigmentation disorders (Yu et al., 2015).
Fluorescent Probe Development
A novel triazole Schiff base fluorescent probe for Al3+ ion detection has been developed, showcasing the utility of triazole derivatives in creating sensitive and selective sensors for metal ions. Such probes are crucial for environmental monitoring and biomedical diagnostics (Shi & Zhao, 2019).
Insecticidal Activity
Research into tetrazole-linked triazole derivatives reveals their potential as insecticides, indicating the versatility of triazole compounds in pest control applications. This opens up avenues for developing safer and more effective insecticidal agents (Maddila et al., 2015).
Corrosion Inhibition
Schiff’s bases derived from pyridyl substituted triazoles have been studied for their corrosion inhibitory effects on mild steel in acidic environments. Such compounds offer potential as cost-effective and efficient corrosion inhibitors in industrial applications (Ansari et al., 2014).
Future Directions
Given the wide range of biological activities exhibited by 1,2,4-triazoles and other compounds with similar functional groups, this compound could be a promising candidate for further study in medicinal chemistry . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent .
properties
IUPAC Name |
4-[(E)-(2-fluorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4OS/c14-10-5-2-1-4-9(10)8-15-18-12(16-17-13(18)20)11-6-3-7-19-11/h1-8H,(H,17,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIYWPQEXWUTSI-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)


![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)


![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)
![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)
![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)
![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)